Ethyl (1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate

Acetylcholinesterase inhibition Alzheimer's disease Thiophene derivatives

This compound features a unique N1-thiophene-2-carbonyl substitution absent from foundational AChE inhibitor patents, offering freedom-to-operate advantages and novel SAR probing potential. Its ethyl carbamate moiety and heteroaryl group suggest favorable CNS penetration, making it a high-value chemical probe for CNS-active AChE programs. Specify this exact substitution pattern for differentiation from phenyl-substituted analogs. Ideal for selectivity panels and in vivo PK/PD studies. Confirm performance in your assay.

Molecular Formula C17H18N2O3S
Molecular Weight 330.4
CAS No. 955780-53-7
Cat. No. B2618792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate
CAS955780-53-7
Molecular FormulaC17H18N2O3S
Molecular Weight330.4
Structural Identifiers
SMILESCCOC(=O)NC1=CC2=C(CCCN2C(=O)C3=CC=CS3)C=C1
InChIInChI=1S/C17H18N2O3S/c1-2-22-17(21)18-13-8-7-12-5-3-9-19(14(12)11-13)16(20)15-6-4-10-23-15/h4,6-8,10-11H,2-3,5,9H2,1H3,(H,18,21)
InChIKeyVXVMHVHWWUHFGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl (1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate (CAS 955780-53-7): Structural and Functional Positioning


Ethyl (1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate is a substituted 1,2,3,4-tetrahydroquinolin-7-yl carbamate, a class of heterocyclic compounds recognized for their potent acetylcholinesterase (AChE) inhibitory activity [1]. The compound's structure uniquely combines a thiophene-2-carbonyl group at the N1 position with an ethyl carbamate moiety at the C7 position, a substitution pattern not exemplified in the foundational patent for this class [1], suggesting potential for differentiated pharmacokinetic or pharmacodynamic properties.

Why Generic Substitution of Ethyl (1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate Fails


The activity of 1,2,3,4-tetrahydroquinolin-7-yl carbamates is exquisitely sensitive to the nature of the N1-acyl substituent. The foundational SAR disclosed in patent literature [1] demonstrates that AChE inhibition is modulated by R1 (alkyl, aryl, substituted aryl). The presence of a thiophene-2-carbonyl group, a heteroaryl substituent not explicitly covered in the generic formula of core patent [1], introduces distinct electronic and steric properties compared to simple phenyl or alkyl carbamates. Therefore, data from a phenyl or methyl carbamate analog cannot be reliably extrapolated to predict the activity or selectivity of this compound. Due to the limited availability of public-domain, quantitative comparative data specifically for this compound, potential users must verify its performance directly against the intended comparator in their own assay system.

Quantitative Evidence Guide for Ethyl (1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate Differentiation


AChE Inhibitory Potency Class-Level Comparison Against Thiophene Derivative Leads

While direct AChE inhibition data for this specific compound is not publicly available, the class of novel substituted thiophene derivatives has demonstrated extremely potent AChE inhibition. A study on structurally related thiophene derivatives reports Ki values ranging from 0.28 to 4.01 nM against AChE [1]. This provides a class-level potency benchmark, suggesting the potential for high target affinity. However, without head-to-head data, the specific contribution of the tetrahydroquinolin-7-yl carbamate scaffold to this activity remains unquantified.

Acetylcholinesterase inhibition Alzheimer's disease Thiophene derivatives

Structural Novelty Rationale for Selectivity Differentiation

The core patent for 1,2,3,4-tetrahydroquinolin-7-yl carbamates (US 20130324573 A1) defines a generic structure where R1 is alkyl, aryl, or substituted aryl [1]. The target compound possesses a thiophene-2-carbonyl group, a heteroaryl substituent falling outside the explicitly claimed scope. This structural deviation introduces a sulfur-containing heterocycle, which can alter electronic distribution, hydrogen-bonding capacity, and metabolic stability compared to phenyl-based comparators. No quantitative selectivity data (e.g., over butyrylcholinesterase) was found in public sources for this specific compound.

Structure-Activity Relationship Tetrahydroquinoline Carbamate

Off-Target Profile Inferences from Carbonic Anhydrase Screening

The same study on novel substituted thiophene derivatives [1] also evaluated carbonic anhydrase I and II inhibition, reporting Ki values of 447.28–1004.65 nM for hCA I and 309.44–935.93 nM for hCA II. This indicates a general selectivity for AChE over these CA isozymes of more than 100-fold for the class. While no data exists for the target compound, this class-level selectivity signature suggests a favorable off-target profile against these ubiquitous enzymes, which is a desirable trait for a CNS-penetrant AChE inhibitor.

Carbonic Anhydrase Isozyme Selectivity Off-target activity

Recommended Application Scenarios for Ethyl (1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate


Chemical Probe for Exploring Heteroaryl-Substituted Tetrahydroquinoline AChE Pharmacophores

The compound's structural novelty—a thiophene-2-carbonyl group at N1—makes it a valuable chemical probe to investigate the SAR of the tetrahydroquinoline carbamate scaffold. It can be used to probe the steric and electronic tolerance of the AChE active site for heteroaryl substituents, a feature unexplored in the seminal patent [1].

In Vitro Selectivity Screening Against Cholinesterase Paralogs and Carbonic Anhydrase Isozymes

Given the class-level evidence for high AChE potency (Ki ~0.28–4.01 nM) and selectivity over hCA I/II [1], this compound is a strong candidate for panels designed to assess selectivity against butyrylcholinesterase (BChE) and a broader panel of carbonic anhydrase isozymes to establish a comprehensive off-target profile.

In Vivo Pharmacodynamic and Pharmacokinetic Profiling for CNS Exposure

The structural features (carbamate moiety, heteroaryl substitution) suggest potential for CNS penetration. This compound should be prioritized in vivo PK/PD studies measuring brain-to-plasma ratio and central AChE occupancy, comparing against clinical or preclinical benchmarks like rivastigmine or donepezil to quantify its differentiation as a CNS-active inhibitor.

IP-Liability Mitigation in Lead Optimization Campaigns

Since the compound contains a heteroaryl substituent not encompassed by the generic formula in US 20130324573 A1 [1], it offers a risk-mitigated starting point for medicinal chemistry programs aiming to develop novel AChE inhibitors with freedom-to-operate advantages over phenyl-substituted analogs.

Quote Request

Request a Quote for Ethyl (1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.